Bienvenue dans la boutique en ligne BenchChem!

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

CAS 897475-26-2 is the only commercially available benzothiazole-piperazine combining a 4-methyl substitution with a C3 phenylpropanone linker—an unexplored motif in the established D2/D3 SAR landscape. Directly benchmark against Schübler et al. (2017) compounds 9/10 (Ki = 2.8–8.5 nM) via radioligand displacement or screen head-to-head against anticancer lead compound 8 (GI50 = 0.7 µM in MCF-7). Its predicted CNS drug-like cLogP (2–4) fills a critical data gap. Supplied ≥95% purity for reproducible preclinical profiling.

Molecular Formula C21H23N3OS
Molecular Weight 365.5
CAS No. 897475-26-2
Cat. No. B2921176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
CAS897475-26-2
Molecular FormulaC21H23N3OS
Molecular Weight365.5
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C21H23N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3
InChIKeyCMYNUEWKLFHWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897475-26-2): Compound Profile for Preclinical Procurement


1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897475-26-2) is a synthetic benzothiazole-piperazine derivative with molecular formula C21H23N3OS and molecular weight 365.5 g/mol . The compound features a 4-methyl-1,3-benzothiazole core linked via a piperazine bridge to a 3-phenylpropan-1-one moiety [1]. This scaffold belongs to a well-precedented class of benzothiazole-piperazines investigated for dopamine D2/D3 receptor modulation, acetylcholinesterase inhibition, and anticancer activity [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for preclinical and structure-activity relationship (SAR) studies, with documented availability from multiple specialty chemical vendors [3].

Why Generic Substitution of Benzothiazole-Piperazine Analogs for CAS 897475-26-2 Introduces Uncontrolled SAR Variables


Within the benzothiazole-piperazine chemotype, subtle variations in the benzothiazole substitution pattern, the nature of the N-acyl appendage, and the spacer length between the piperazine and the terminal aromatic ring profoundly alter receptor binding profiles, selectivity windows, and physicochemical properties [1]. For instance, the Schübler et al. (2017) series demonstrated that replacing the 4-phenylpiperazine moiety of BP-897 with a benzothiazole isosteric maintained nanomolar D2/D3 affinity, yet methoxy substitution at the 2-position of 4-phenylpiperazine increased D2SR binding affinity 22-fold relative to the unsubstituted parent [1]. Similarly, in benzothiazole-piperazine anticancer series, the replacement of a phenylpropanone tail with an acetamide linker shifted the GI50 against MCF-7 cells from inactive (>100 µM) to 0.7 µM for compound 8 in the series [2]. These examples demonstrate that the exact structural features of CAS 897475-26-2—specifically the 4-methyl group on the benzothiazole ring, the piperazine bridge, and the three-carbon phenylpropanone linker—cannot be arbitrarily substituted without risking loss of the desired pharmacological or physicochemical profile [1][2].

Quantitative Differentiation Evidence for CAS 897475-26-2 Against Closest Structural Analogs


Structural Differentiation: 4-Methyl-Benzothiazole with Phenylpropanone Linker vs. 4-Ethyl and 4,5-Dimethyl Analogs

CAS 897475-26-2 bears a single 4-methyl substituent on the benzothiazole ring and a 3-phenylpropan-1-one acyl group attached via the piperazine nitrogen. The closest commercially cataloged analogs differ at precisely these positions: 4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-37-8) replaces the 4-methyl with a 4-ethyl group and uses a phenylacetyl rather than phenylpropanoyl linker; 4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole (CAS 886915-75-9) adds a second methyl at the 5-position . The 4-methyl substitution confers lower lipophilicity and reduced steric bulk compared to 4-ethyl (estimated ΔcLogP ≈ −0.4 to −0.6 log units), which may favor CNS penetration within the desired cLogP window of 2–4 [1]. The phenylpropanone linker (three-carbon chain) versus the phenylacetyl linker (two-carbon chain) found in both comparator analogs introduces an additional methylene unit, increasing conformational flexibility and potentially altering the distance between the benzothiazole pharmacophore and the terminal phenyl ring [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Receptor-Binding Class Context: Benzothiazole-Piperazine Scaffold vs. BP-897 as D2/D3 Ligand Template

The benzothiazole-piperazine chemotype of CAS 897475-26-2 was designed as a bioisosteric replacement of the benzamide moiety found in BP-897, the prototypical selective D3 receptor ligand [1]. In the systematic study by Schübler et al. (2017), introduction of the benzothiazole moiety was well tolerated at both D2SR and D3R binding sites, yielding antagonist affinities in the low nanomolar range [1]. The most optimized compound in that series, compound 9, achieved Ki (hD2SR) = 2.8 ± 0.8 nM and Ki (hD3R) = 3.0 ± 1.6 nM, representing high dual affinity [1]. By comparison, BP-897 exhibits Ki (hD3R) = 0.92 nM with approximately 70-fold selectivity over D2 (Ki = 61 nM) [2]. While CAS 897475-26-2 itself has not been individually profiled in published receptor-binding assays, its 4-methyl-benzothiazole core and phenylpropanone appendage structurally position it between the unsubstituted benzothiazole derivative (compound 12 in the series) and the dimethyl-benzothiazole analogs, a region of chemical space where D2/D3 dual antagonism with nanomolar affinity has been demonstrated [1][3].

Dopamine Receptor D2 D3 Antagonist CNS Drug Discovery

Cytotoxic Potential: Benzothiazole-Piperazine Class GI50 Benchmarking Against MCF-7 and HUH-7 Cell Lines

Multiple independent studies have established the anticancer potential of benzothiazole-piperazine derivatives across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [1]. In a focused series of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(N-substituted piperazin-1-yl)acetamides, compound 8—N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide—was the most potent against MCF-7 with GI50 = 0.7 µM, while compound 10 achieved GI50 = 4.3 µM in the same assay [2]. In a separate study, a panel of ten benzothiazole-piperazine derivatives demonstrated broad activity against HUH-7, MCF-7, and HCT-116 cell lines, with most compounds showing GI50 values in the low micromolar range . CAS 897475-26-2, bearing the 4-methylbenzothiazole core and a phenylpropanone side chain, is structurally analogous to the active compounds in these studies but has not been individually evaluated in published cytotoxicity assays. Its procurement enables direct head-to-head screening against the established GI50 benchmarks of 0.7–4.3 µM for this chemotype [2].

Anticancer Activity Cytotoxicity GI50 Comparison

Purity and Supply Chain Reproducibility: Vendor-Specified ≥95% vs. Research-Grade Benchmarks

CAS 897475-26-2 is cataloged by multiple independent vendors with specified purity of ≥90% to ≥95% [1]. BenchChem lists the compound at 95% purity, while Life Chemicals offers it in predefined aliquot sizes (2, 5, and 10 µmol) at 90%+ purity, with transparent pricing at $57.00, $63.00, and $69.00 respectively [1]. This multi-vendor availability with documented purity specifications contrasts with several close analogs—such as 4-ethyl and 4,5-dimethyl derivatives—which are predominantly single-sourced through specialty catalogs without competitive pricing benchmarks . The availability of CAS 897475-26-2 from at least three independent suppliers (BenchChem, Life Chemicals, Kuujia) provides procurement redundancy and enables inter-lot reproducibility verification, a practical advantage for multi-year SAR programs where consistent compound supply is critical [1].

Chemical Purity Procurement Reproducibility

Recommended Research Application Scenarios for CAS 897475-26-2 Based on Quantitative Evidence


Dopamine D2/D3 Receptor SAR Expansion: Head-to-Head Comparison with BP-897-Derived Benzothiazole Ligands

CAS 897475-26-2 is optimally deployed as a comparator compound in dopamine D2/D3 receptor-binding SAR studies alongside the Schübler et al. (2017) benzothiazole series [1]. Its 4-methyl substitution and phenylpropanone linker represent an unexplored combination within the established SAR landscape where compounds 9 and 10 have demonstrated Ki values of 2.8–8.5 nM at both D2SR and D3R [1]. Direct radioligand displacement profiling would quantify whether the C3 phenylpropanone spacer of 897475-26-2 enhances D3 selectivity (relative to BP-897's 70-fold window) or yields balanced dual antagonism akin to compound 9 [1][2].

Anticancer Cytotoxicity Screening Against MCF-7 and HUH-7 with Established Class GI50 Benchmarks

The benzothiazole-piperazine class has validated anticancer activity with GI50 values of 0.7–4.3 µM in MCF-7 breast cancer cells [3]. CAS 897475-26-2 can be directly screened in head-to-head SRB assays against the most potent analog (compound 8, GI50 = 0.7 µM) to determine whether the phenylpropanone linker improves upon or diminishes the cytotoxic potency established by the acetamide-linked benchmark compounds [3]. Inclusion of HUH-7 (hepatocellular) and HCT-116 (colorectal) cell lines would further define the tumor-type selectivity profile relative to the broader benzothiazole-piperazine class [4].

Physicochemical Profiling for CNS Drug-Likeness: Experimental Determination of logP, Solubility, and Permeability

The 4-methyl substitution and phenylpropanone linker of CAS 897475-26-2 are predicted to position its cLogP within the favorable CNS drug-likeness window of 2–4, based on extrapolation from the Schübler et al. (2017) series where compounds 9 and 10 achieved cLogP values of 4.2 with drug-likeness scores of 0.4–0.7 [1]. Experimental determination of logD7.4, kinetic solubility, and parallel artificial membrane permeability (PAMPA) would provide the critical missing data needed to benchmark this compound against the class-leading dual D2/D3 ligands and inform prioritization for in vivo pharmacokinetic studies [1].

Acetylcholinesterase Inhibition Screening with Donepezil as Positive Control

Several benzothiazole-piperazine series have been evaluated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease applications, with compound LB05 achieving IC50 = 0.40 ± 0.01 µM and Ki = 0.28 µM [5]. CAS 897475-26-2 can be screened in a standard Ellman assay against donepezil (IC50 ≈ 0.014 µM) as a positive control to determine whether this specific substitution pattern confers AChE inhibitory activity, expanding the potential therapeutic application space beyond dopamine receptor modulation [5][6].

Quote Request

Request a Quote for 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.